1-(Chloromethoxy)-3-iodobenzene
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Overview
Description
1-(Chloromethoxy)-3-iodobenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-iodophenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the chloromethyl group attaching to the oxygen atom of the phenol to form the chloromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or alkyl-substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include deiodinated benzene derivatives.
Scientific Research Applications
1-(Chloromethoxy)-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Materials Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-3-iodobenzene involves its interaction with specific molecular targets. The chloromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
1-(Chloromethoxy)-4-iodobenzene: Similar structure but with the iodine atom at the para position.
1-(Chloromethoxy)-2-iodobenzene: Similar structure but with the iodine atom at the ortho position.
1-(Methoxymethoxy)-3-iodobenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
Uniqueness: 1-(Chloromethoxy)-3-iodobenzene is unique due to the specific positioning of the chloromethoxy and iodine substituents on the benzene ring. This arrangement imparts distinct chemical reactivity and interaction profiles, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C7H6ClIO |
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Molecular Weight |
268.48 g/mol |
IUPAC Name |
1-(chloromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C7H6ClIO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 |
InChI Key |
RRUOLPZMWCQDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCl |
Origin of Product |
United States |
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